Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
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Overview
Description
Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a fully saturated derivative.
Scientific Research Applications
Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate
- 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives
- 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives
Uniqueness
Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
6186-95-4 |
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Molecular Formula |
C29H29NO6 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C29H29NO6/c1-33-26-17-22-15-16-30(28(31)14-9-20-7-5-4-6-8-20)25(24(22)18-27(26)34-2)19-36-23-12-10-21(11-13-23)29(32)35-3/h4-14,17-18,25H,15-16,19H2,1-3H3 |
InChI Key |
QAXGBEUBFYMMRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C=CC3=CC=CC=C3)COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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